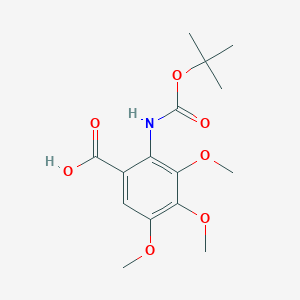

Boc-2-amino-3,4,5-trimethoxybenzoic acid

Übersicht

Beschreibung

Boc-2-amino-3,4,5-trimethoxybenzoic acid: is a chemical compound with the molecular formula C15H21NO7. It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-amino-3,4,5-trimethoxybenzoic acid.

Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or chromatography to obtain Boc-2-amino-3,4,5-trimethoxybenzoic acid in high purity.

Industrial Production Methods: While specific industrial methods are proprietary, the general approach involves large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. Common reagents include:

Example Reaction:

The liberated amine participates in subsequent coupling or derivatization reactions.

Carboxylic Acid Activation and Coupling

The carboxylic acid moiety undergoes activation for amide or ester formation. Key methods include:

Amide Bond Formation

-

Substrates : Primary/secondary amines (e.g., benzylamines, amino acid esters).

Example Protocol from :

-

Dissolve Boc-ATMBA (1 eq), EDCI (1.3 eq), HOBt (1 eq), and amine (1.2 eq) in DCM.

-

Add TEA (3 eq) and stir overnight.

-

Isolate the product via column chromatography (ethyl acetate/hexane).

Yield : 60–80% for analogs like 3,4,5-trimethoxybenzamides .

Esterification

-

Typical Product : Methyl 2-(Boc-amino)-3,4,5-trimethoxybenzoate.

Functionalization of the Aromatic Ring

The electron-rich trimethoxyaryl group undergoes selective modifications:

Demethylation

-

Product : 2-Amino-3,4,5-trihydroxybenzoic acid (unstable; requires re-protection).

Electrophilic Substitution

Limited by steric hindrance from methoxy groups. Nitration or halogenation typically occurs at the para position relative to existing substituents .

Hydrogenolysis and Reductive Conditions

The Boc group remains stable under H

/Pd-C, enabling selective deprotection of benzyl or allyl ethers if present .

Derivatization of the Amino Group

After Boc removal, the free amine can be:

-

Acylated : Using acyl chlorides or anhydrides.

-

Alkylated : Via reductive amination with aldehydes/ketones.

Table 1: Key Reactions of Boc-ATMBA

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptides

Boc-2-amino-3,4,5-trimethoxybenzoic acid serves as a protected amino acid in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is commonly used to protect the amine functionality during the formation of peptide bonds. This protection allows for selective reactions without interfering with the amino group.

Key Synthesis Methods:

- Coupling Reactions: The compound can be activated to form N-carboxyanhydrides (NCAs), which are useful in synthesizing peptides through ring-opening polymerization. Such methods enhance the efficiency of peptide synthesis while maintaining the integrity of sensitive functional groups .

- Deprotection Strategies: After peptide formation, the Boc group can be removed under mild acidic conditions, allowing for the generation of free amino acids or peptides for further biological evaluation .

Recent studies have highlighted the potential biological activities associated with derivatives of this compound.

Antiproliferative Effects

Research has demonstrated that compounds derived from this amino acid exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies: The compound CM-M345, which incorporates a trimethoxyphenyl group similar to that found in this compound, showed potent growth inhibition in breast adenocarcinoma (MCF-7) and colorectal cancer (HCT116) cell lines with GI50 values ranging from 2.1 to 3.4 μM . This suggests that modifications to the trimethoxybenzene structure can enhance anticancer properties.

Antimicrobial Properties

The antimicrobial efficacy of synthesized derivatives has also been evaluated:

- Activity Against Pathogens: Compounds derived from 3,4,5-trimethoxybenzoic acid demonstrated moderate antibacterial and antifungal activities against strains such as E. coli and Candida albicans. The results indicated that these derivatives could serve as potential candidates for developing new antimicrobial agents .

Comparative Data Tables

The following table summarizes the biological activities of various derivatives of this compound:

| Compound Name | Target Cell Line | GI50 (μM) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|---|

| CM-M345 | MCF-7 | 2.1 | Moderate | Moderate |

| BP-M345 | HCT116 | 0.17 | Moderate | Low |

| Trimethoxy Derivative A | E. coli | - | High | Moderate |

| Trimethoxy Derivative B | C. albicans | - | Moderate | High |

Wirkmechanismus

Mechanism: The compound acts primarily as a protected amino acid derivative. In biological systems, the Boc group is removed under physiological conditions, releasing the active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, depending on the specific application.

Molecular Targets and Pathways:

Enzymes: Can inhibit or modify enzyme activity by binding to the active site.

Receptors: May interact with cell surface receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3,4,5-trimethoxybenzoic acid: Lacks the Boc protecting group.

Boc-2-amino-4,5-dimethoxybenzoic acid: Similar structure but with fewer methoxy groups.

Boc-2-amino-5-hydroxybenzoic acid: Contains a hydroxyl group instead of methoxy groups.

Uniqueness: Boc-2-amino-3,4,5-trimethoxybenzoic acid is unique due to the presence of three methoxy groups, which can influence its reactivity and interactions in synthetic and biological systems. The Boc protecting group also provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

Boc-2-amino-3,4,5-trimethoxybenzoic acid is a derivative of 3,4,5-trimethoxybenzoic acid that has garnered interest due to its potential biological activities. This compound is recognized for its structural features that contribute to various pharmacological effects, particularly in the realms of anti-cancer and anti-inflammatory activities. The following sections will detail its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the benzene ring and an amino group, which can significantly influence its biological properties. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, enhancing the compound's stability and solubility.

Biological Activity Overview

1. Antitumor Activity

Recent studies have shown that compounds with similar structural motifs to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Antiproliferative Effects : In vitro assays demonstrated that derivatives with trimethoxy groups showed potent growth inhibition in melanoma (A375-C5), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT116) cell lines. The concentration required to achieve 50% inhibition (GI50) ranged from 0.17 to 3.4 μM depending on the specific compound tested .

| Compound | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| BP-M345 | 0.17 | MCF-7 |

| CM-M345 | 2.1 | HCT116 |

| Doxorubicin | 0.028 | MCF-7 |

2. Mechanism of Action

The mechanism underlying the antiproliferative activity of compounds related to this compound often involves interactions with cellular pathways:

- Microtubule Disruption : Similar compounds have been shown to inhibit mitosis by perturbing microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Dihydrofolate Reductase Inhibition : Some derivatives bind effectively to dihydrofolate reductase, disrupting folate metabolism in cancer cells .

3. Anti-inflammatory Activity

Research indicates that derivatives of 3,4,5-trimethoxybenzoic acid may also possess anti-inflammatory properties:

- Cytokine Inhibition : Certain analogs have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from mast cells . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the biological efficacy of this compound and related compounds:

- Study on Anticancer Activity : A comparative study evaluated the anticancer effects of various trimethoxybenzamide derivatives against gastric adenocarcinoma cells using MTT assays. Results indicated that these compounds induced significant apoptosis through caspase activation pathways .

- Inflammatory Response Modulation : In a model of allergic inflammation, trimethoxybenzamide derivatives were shown to reduce histamine release from mast cells significantly, indicating their potential use in managing allergic reactions .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-15(2,3)23-14(19)16-10-8(13(17)18)7-9(20-4)11(21-5)12(10)22-6/h7H,1-6H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBFMANNSTYZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159886 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-87-3 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.